molecular formula C6H9N B3375373 2-Cyclopropylpropanenitrile CAS No. 1096868-18-6

2-Cyclopropylpropanenitrile

Cat. No. B3375373
CAS RN: 1096868-18-6
M. Wt: 95.14 g/mol
InChI Key: XIXPBVLOLRFPNE-UHFFFAOYSA-N
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Description

2-Cyclopropylpropanenitrile is a chemical compound with the molecular formula C6H9N .

Scientific Research Applications

Metabolic Studies and Drug Screening

2-Cyclopropylpropanenitrile and its analogues have been examined in metabolic studies. For example, 2-Methiopropamine, a thiophene analogue of methamphetamine, was studied to understand its metabolism in rat and human urine, and to identify the human cytochrome-P450 isoenzymes involved in its phase I metabolism. Such studies are essential for incorporating new psychoactive substances into routine drug screening protocols (Welter et al., 2013).

Synthesis of Oxazoles

Research into the synthesis of oxazoles through reactions involving cyclopropane derivatives like this compound has been conducted. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates reacted with nitriles in the presence of tin(IV) chloride can afford 2,4,5-trisubstituted oxazoles. These reactions play a crucial role in organic synthesis (Selvi & Srinivasan, 2014).

Reactivity of Metal Carbenoids

The reactivity of metal carbenoids generated from cyclopropenes, which can include derivatives like this compound, has been explored. These studies focus on cyclopropanation and C-H insertion reactions, contributing significantly to the development of new synthetic methods in organic chemistry (Archambeau et al., 2015).

Catalysis in Organic Reactions

Cyclopropenimines, related to this compound, have been studied for their catalytic properties in organic reactions such as the Mannich reaction. These catalysts show high levels of enantio- and diastereocontrol, crucial for the synthesis of complex organic molecules (Bandar & Lambert, 2013).

properties

IUPAC Name

2-cyclopropylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5(4-7)6-2-3-6/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXPBVLOLRFPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301184
Record name α-Methylcyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1096868-18-6
Record name α-Methylcyclopropaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096868-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methylcyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropylpropanenitrile
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2-Cyclopropylpropanenitrile
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2-Cyclopropylpropanenitrile
Reactant of Route 4
2-Cyclopropylpropanenitrile
Reactant of Route 5
2-Cyclopropylpropanenitrile
Reactant of Route 6
2-Cyclopropylpropanenitrile

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